Pentafluorobenzolsulfonylfluorescein

Übersicht

Beschreibung

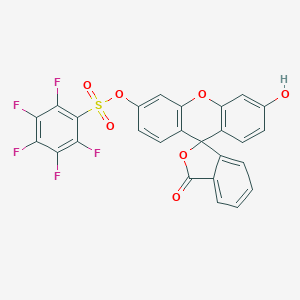

Pentafluorobenzenesulfonyl fluorescein is a chemically modified variant of fluorescein, widely recognized for its application in fluorescent labeling techniques in molecular biology and biochemical research. This compound is particularly notable for its selective detection of hydrogen peroxide (H₂O₂) in various biological systems .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Pentafluorobenzenesulfonyl fluorescein is primarily targeted towards hydrogen peroxide (H2O2) . Hydrogen peroxide is a reactive oxygen species (ROS) that plays a crucial role in various biological processes, including cell signaling and immune response .

Mode of Action

The compound operates through a non-oxidative mechanism . It is normally non-fluorescent but undergoes a transformation upon interaction with its target, H2O2 . Specifically, the sulfonyl linkage in the compound is perhydrolyzed by H2O2, leading to the release of fluorescein and a significant enhancement of fluorescence .

Biochemical Pathways

This includes oxidative stress pathways and various signaling pathways where H2O2 acts as a secondary messenger .

Pharmacokinetics

It is soluble in DMSO and ethanol , which could potentially aid in its distribution and absorption in biological systems.

Result of Action

Upon interaction with H2O2, Pentafluorobenzenesulfonyl fluorescein fluoresces, providing a visual indication of the presence and quantity of H2O2 . This allows for the detection and monitoring of H2O2 levels in various biological systems, including cells , bacteria , and plants .

Action Environment

The action of Pentafluorobenzenesulfonyl fluorescein can be influenced by various environmental factors. For instance, the compound’s fluorescence upon interaction with H2O2 can be detected using specific wavelengths (excitation at 485 ±20 nm and emission at 530 ±25 nm) . Additionally, it should be stored in a dry, dark environment at -20°C to maintain its stability .

Biochemische Analyse

Biochemical Properties

Pentafluorobenzenesulfonyl fluorescein interacts with H2O2 in cells . It is typically non-fluorescent, but upon the perhydrolysis of its sulfonyl linkage by H2O2, it starts to fluoresce . This unique property allows it to play a significant role in biochemical reactions involving H2O2.

Cellular Effects

Pentafluorobenzenesulfonyl fluorescein has a profound impact on various types of cells and cellular processes. It can be used to detect H2O2 levels in cells . The presence of H2O2 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Pentafluorobenzenesulfonyl fluorescein involves its interaction with H2O2. It is normally non-fluorescent, but it fluoresces upon the perhydrolysis of the sulfonyl linkage by H2O2 . This change allows it to act as a selective sensor for H2O2 at the molecular level.

Metabolic Pathways

Pentafluorobenzenesulfonyl fluorescein is involved in the metabolic pathways related to the detection and response to H2O2

Vorbereitungsmethoden

Pentafluorobenzenesulfonyl fluorescein is synthesized through a series of chemical reactions. The synthetic route typically involves the reaction of pentafluorobenzenesulfonyl chloride with fluorescein under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Analyse Chemischer Reaktionen

Vergleich Mit ähnlichen Verbindungen

Pentafluorobenzenesulfonyl fluorescein is unique compared to other fluorescent probes due to its high selectivity for hydrogen peroxide. Similar compounds include:

2’,7’-Dichlorodihydrofluorescein (DCFH): This compound is also used for detecting reactive oxygen species but lacks the selectivity for hydrogen peroxide that pentafluorobenzenesulfonyl fluorescein offers.

Pentafluorobenzenesulfonyl fluorescein stands out for its non-oxidative mechanism of action and its ability to provide accurate and selective detection of hydrogen peroxide in various biological and chemical systems .

Eigenschaften

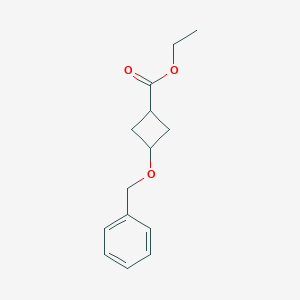

IUPAC Name |

(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2,3,4,5,6-pentafluorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H11F5O7S/c27-19-20(28)22(30)24(23(31)21(19)29)39(34,35)38-12-6-8-16-18(10-12)36-17-9-11(32)5-7-15(17)26(16)14-4-2-1-3-13(14)25(33)37-26/h1-10,32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBLLPHZQUTIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OS(=O)(=O)C6=C(C(=C(C(=C6F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H11F5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587900 | |

| Record name | 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl 2,3,4,5,6-pentafluorobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728912-45-6 | |

| Record name | 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl 2,3,4,5,6-pentafluorobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate](/img/structure/B26046.png)

![4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B26047.png)

![9-Bromo-9-borabicyclo[3.3.1]nonane](/img/structure/B26058.png)

![6-[2-(4-hydroxyphenyl)-1H-1,3-benzodiazol-5-yl]-5-methyl-4,5-dihydro-2H-pyridazin-3-one](/img/structure/B26070.png)

![(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate](/img/structure/B26071.png)

![[(1R,9R,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate](/img/structure/B26074.png)